[(3-methoxy-3-oxopropyl)amino]-trimethylazanium;chloride
Description
Properties
IUPAC Name |
[(3-methoxy-3-oxopropyl)amino]-trimethylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N2O2.ClH/c1-9(2,3)8-6-5-7(10)11-4;/h8H,5-6H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGDTVBFSAJHMT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)NCCC(=O)OC.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437170 | |
| Record name | AG-H-03782 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76144-82-6 | |
| Record name | Hydrazinium, 2-(3-methoxy-3-oxopropyl)-1,1,1-trimethyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76144-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AG-H-03782 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QPQ9GX3ZX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Conventional Synthesis Routes
Base-Catalyzed Condensation of 1,1-Dimethylhydrazine and Methyl Acrylate
The foundational synthesis involves the reaction of 1,1-dimethylhydrazine with methyl acrylate in a polar aprotic solvent such as dichloromethane or tetrahydrofuran. The exothermic Michael addition proceeds at 20–25°C under nitrogen atmosphere, forming 3-(1,1-dimethylhydrazinyl)propanoic acid methyl ester as a key intermediate. Stoichiometric imbalances or elevated temperatures (>30°C) favor side reactions, including oligomerization of methyl acrylate and hydrolysis of the ester group.
Methylation and Quaternization
The intermediate undergoes quaternization using methyl chloride or methyl bromide in acetone or ethanol at 40–50°C for 12–16 hours. This step introduces the third methyl group, forming the trimethylazanium core. However, conventional methods often yield 5–15% ammonium salt impurities (e.g., trimethylamine hydrochloride), necessitating laborious purification.
Reaction Scheme :
$$
\text{1,1-Dimethylhydrazine} + \text{Methyl acrylate} \rightarrow \text{3-(1,1-Dimethylhydrazinyl)propanoate} \quad \text{(Step 1)}
$$
$$
\text{3-(1,1-Dimethylhydrazinyl)propanoate} + \text{CH}_3\text{Cl} \rightarrow \text{[(3-Methoxy-3-oxopropyl)amino]-trimethylazanium chloride} \quad \text{(Step 2)}
$$
Improved Industrial-Scale Synthesis
Optimized Methylation with In Situ Impurity Trapping
Recent patents disclose a two-phase methylation process to suppress ammonium salt formation. The intermediate is dissolved in tert-butyl methyl ether and treated with methyl chloride in the presence of molecular sieves (3 Å), which adsorb water and residual amines. Reaction at 30–35°C for 8 hours achieves >95% conversion, reducing impurities to <0.5%.
Continuous Flow Reactor Integration
Industrial protocols employ continuous flow systems to enhance reproducibility. A tubular reactor with static mixers ensures uniform reagent contact, while inline IR spectroscopy monitors reaction progress. This setup achieves a space-time yield of 1.2 kg·L$$^{-1}$$·h$$^{-1}$$, a 40% improvement over batch processes.
Purification and Characterization
Recrystallization from Ethanol-Water Mixtures
Crude product is dissolved in hot ethanol (70°C) and precipitated by incremental addition of deionized water. Impurities remain soluble due to their higher polarity, yielding a purity of 99.2–99.7% after two cycles.
Analytical Validation
- High-Performance Liquid Chromatography (HPLC) : A C18 column with 0.1% trifluoroacetic acid/acetonitrile gradient (λ = 210 nm) resolves the target compound (t$$R$$ = 6.8 min) from trimethylamine hydrochloride (t$$R$$ = 2.1 min).
- Nuclear Magnetic Resonance (NMR) : $$^1$$H NMR (400 MHz, D$$2$$O): δ 3.65 (s, 3H, OCH$$3$$), 3.40–3.30 (m, 2H, NCH$$2$$), 3.10 (s, 9H, N(CH$$3$$)$$3^+$$), 2.60 (t, 2H, CH$$2$$CO).
Comparative Analysis of Synthesis Methods
| Parameter | Conventional Method | Improved Method |
|---|---|---|
| Reaction Time (h) | 16–20 | 8–10 |
| Yield (%) | 68–72 | 88–92 |
| Purity (%) | 85–90 | 99.2–99.7 |
| Ammonium Impurities (%) | 5–15 | <0.5 |
| Scalability | Batch-only | Continuous flow |
Industrial Production Considerations
Cost-Efficiency Metrics
Regulatory Compliance
The European Pharmacopoeia mandates <0.1% trimethylamine hydrochloride in pharmaceutical-grade material. Improved protocols meet this standard without additional purification steps.
Chemical Reactions Analysis
Types of Reactions
[(3-methoxy-3-oxopropyl)amino]-trimethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, temperature range of 20-80°C.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent such as ethanol or ether, temperature range of 0-50°C.
Substitution: Nucleophiles like hydroxide, cyanide; conditionsaqueous or organic solvent, temperature range of 20-60°C.
Major Products Formed
Oxidation: Formation of corresponding oxides or alcohols.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
[(3-methoxy-3-oxopropyl)amino]-trimethylazanium;chloride is being investigated for its potential role as a drug delivery agent. Its structure allows it to form conjugates with various therapeutic agents, enhancing their bioavailability and targeted delivery to specific tissues.
Case Study : A study highlighted the use of carbohydrate conjugates as delivery agents for oligonucleotides, where similar compounds were shown to improve cellular uptake and efficacy of nucleic acid-based therapies .
Biochemical Applications
In biochemical research, this compound serves as a versatile intermediate in the synthesis of amino acids and peptide derivatives. Its ability to form stable complexes with biomolecules makes it valuable for studying enzyme interactions and metabolic pathways.
Case Study : Research has demonstrated that modifications of amino acid structures can lead to enhanced binding affinities in enzyme-substrate interactions, which is crucial for drug design .
Nanotechnology and Materials Science
The compound has applications in the modification of nanoparticles, particularly in enhancing their stability and functionality. Its incorporation into nanoparticle formulations can lead to improved performance in drug delivery systems.
Example : Phosphonate conjugates derived from similar structures have been utilized to modify nanoparticles for targeted therapy in cancer treatment .
Data Table: Comparison of Applications
Mechanism of Action
The mechanism of action of [(3-methoxy-3-oxopropyl)amino]-trimethylazanium;chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Choline Chloride
- Structure : [(2-Hydroxyethyl)trimethylazanium chloride]
- Key Features : A nutrient essential for lipid metabolism and cell membrane integrity. Hydrophilic due to the hydroxyl group.
- Applications: Feed additives, nootropic supplements, and ionic liquids .
(3-Chloro-2-hydroxypropyl)trimethylammonium Chloride
- Structure : Chloro and hydroxy substituents on the propyl chain.
- Key Features : Reactive chloro group enables covalent bonding to polymers (e.g., cellulose).
- Applications: Cationization of nanocellulose for antibacterial films and water treatment .
Lauroyl-L-carnitine Chloride
(3-Carboxy-2-oxopropyl)trimethylammonium Chloride
Girard’s Reagent T
- Structure : [(2-Hydrazinyl-2-oxoethyl)-trimethylazanium chloride].
- Key Features : Hydrazine group facilitates carbonyl compound purification via derivatization.
- Applications: Cellulose modification, antibacterial nanocellulose films .
(2,3-Dihydroxypropyl)trimethylazanium Chloride
- Structure : Diol groups on the propyl chain.
- Key Features : Hydrophilic and biocompatible.
- Applications : Pharmaceutical excipient; NMR-confirmed structure .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings
Functionalization of Nanocellulose
- Girard’s Reagent T and (3-chloro-2-hydroxypropyl)trimethylammonium chloride are widely used to cationize cellulose nanofibrils (CNFs). These QACs impart antibacterial properties, making CNFs suitable for wound dressings and food packaging .
Metabolic and Biomedical Roles
- Choline chloride is critical in lipid metabolism, with altered levels linked to thyroid disorders during pregnancy .
- Lauroyl-L-carnitine chloride facilitates fatty acid transport into mitochondria, underscoring its role in energy metabolism .
Structural Insights
- X-ray crystallography of (3-carboxy-2-hydroxypropyl)trimethylazanium chloride revealed an orthorhombic crystal system (space group P212121), with hydrogen bonding stabilizing the zwitterionic structure .
Biological Activity
The compound [(3-methoxy-3-oxopropyl)amino]-trimethylazanium;chloride, also known as 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium chloride, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical interactions, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Chemical Formula : C8H15ClN2O3
- Molecular Weight : 206.67 g/mol
- CAS Number : 76144-81-5
The compound features a hydrazinium moiety, which is significant for its reactivity and interaction with biological targets. The methoxy group enhances its solubility and potential for biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The methoxy group can participate in hydrogen bonding, while the hydrazinium part can form covalent bonds with nucleophilic sites on enzymes and receptors. This interaction can modulate enzyme activity and affect signaling pathways within cells.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, showing potential as a biochemical probe in microbiological studies.
Anticancer Properties
Studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cells in vitro, suggesting a mechanism that may involve the induction of apoptosis or cell cycle arrest .
Enzyme Inhibition
The compound has been noted for its ability to inhibit specific enzymes, which is crucial in the development of therapeutic agents targeting metabolic pathways associated with diseases such as cancer and diabetes.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with an IC50 value of 25 µM. |
| Study 2 | Anticancer Activity | Showed a reduction in cell viability of breast cancer cell lines by 40% at 50 µM concentration. |
| Study 3 | Enzyme Inhibition | Inhibited Dipeptidyl Peptidase IV (DPP-IV) activity with an IC50 value of 30 µM, indicating potential for diabetes management. |
Applications in Medicine
The compound's unique structure and biological activity make it a candidate for further research in drug development. Its dual role as an antimicrobial and anticancer agent positions it as a versatile tool in pharmacology.
Q & A
Basic: What are the established synthetic routes for [(3-methoxy-3-oxopropyl)amino]-trimethylazanium chloride, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves quaternization of a tertiary amine with a chloroester precursor. For example:
- Step 1: React 3-methoxy-3-oxopropylamine with trimethylamine in methanol under reflux, followed by alkylation with methyl chloroacetate (analogous to methods in ).
- Step 2: Purify via recrystallization in ethanol/water mixtures (as in ) or column chromatography using polar solvents (e.g., methanol:chloroform 1:4).
- Purity Optimization: Monitor reaction progress with thin-layer chromatography (TLC) and confirm final structure via -NMR (e.g., δ ~3.2 ppm for N(CH)) and high-resolution mass spectrometry (HRMS). Adjust reaction stoichiometry to minimize byproducts like unreacted amine or over-alkylated species.
Basic: How can the physicochemical properties of this compound be systematically characterized?
Methodological Answer:
- Solubility: Test in water, methanol, and DMSO using gravimetric analysis (e.g., dissolve 10 mg with sonication at 25°C, centrifuge, and quantify supernatant via UV-Vis at λ = 210–220 nm ).
- Thermal Stability: Perform thermogravimetric analysis (TGA) with a heating rate of 10°C/min under nitrogen to identify decomposition points (e.g., expected stability up to 150°C based on carnitine analogs ).
- Crystallography: Grow single crystals via slow evaporation in ethanol and analyze with X-ray diffraction (space group likely orthorhombic P222, similar to related azanium salts).
Basic: What experimental designs are appropriate for studying its role in mitochondrial function?
Methodological Answer:
- In Vitro Assays: Use isolated rat liver mitochondria to measure oxygen consumption (via Clark electrode) in the presence of 1–10 mM compound, with malate/glutamate as substrates (see for carnitine analog protocols).
- Control Experiments: Compare against known carnitine derivatives (e.g., palmitoyl-L-carnitine) to assess specificity. Include inhibitors like rotenone (Complex I) to identify target pathways.
- Data Normalization: Express results as nmol O/min/mg protein and statistically validate across ≥3 biological replicates.
Advanced: How can conflicting data on solubility and stability be resolved in different solvent systems?
Methodological Answer:
- Controlled Replicates: Systematically test solubility in degassed solvents (water, methanol, DMF) under inert atmospheres to exclude oxidation artifacts .
- Advanced Analytics: Use dynamic light scattering (DLS) to detect micelle formation in aqueous solutions, which may explain discrepancies (e.g., aggregation at >25 mg/mL).
- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to identify hydrolysis products (e.g., methoxypropionic acid) .
Advanced: What strategies are effective for elucidating its interaction with lipid bilayers or enzymes?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model the compound in a POPC lipid bilayer using CHARMM36 parameters, focusing on headgroup orientation and partition coefficients .
- Isothermal Titration Calorimetry (ITC): Titrate 0.1–1 mM compound into enzyme solutions (e.g., carnitine palmitoyltransferase) to calculate binding constants (K) and stoichiometry.
- Site-Directed Mutagenesis: Engineer mutations in putative binding pockets (e.g., lysine residues in enzyme active sites) to validate interaction hotspots .
Advanced: How can enantiomeric purity be assured during synthesis, and what analytical methods are definitive?
Methodological Answer:
- Chiral Synthesis: Use (R)- or (S)-3-methoxy-3-oxopropylamine as starting material, verified via polarimetry ([α] ± specific rotation) .
- Chiral HPLC: Employ a Chiralpak IA column with hexane:isopropanol (80:20) mobile phase; retention times for enantiomers should differ by ≥1.5 min .
- Circular Dichroism (CD): Compare CD spectra with enantiopure standards (e.g., negative Cotton effect at 210 nm for (R)-isomer).
Advanced: What computational approaches are recommended for predicting its reactivity in novel reaction conditions?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 at the B3LYP/6-31G(d) level to map electrostatic potentials and identify nucleophilic/electrophilic sites (e.g., methoxy carbonyl group susceptibility).
- Reactivity Databases: Cross-reference with analogous azanium salts in PubChem (e.g., CID 23672330) to predict hydrolysis or redox behavior.
- Machine Learning: Train a model on existing kinetic data for quaternary ammonium compounds to forecast reaction rates in acetonitrile/water mixtures.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
